molecular formula C39H55N9O12S B13907584 Semax acetate(80714-61-0 free base)

Semax acetate(80714-61-0 free base)

Cat. No.: B13907584
M. Wt: 874.0 g/mol
InChI Key: SIUVGMURDLGHSO-MMTLCEBMSA-N
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Description

Semax acetate (80714-61-0 free base) is a synthetic peptide analog of adrenocorticotropic hormone (ACTH). It is known for its neuroprotective, analgesic, and anxiolytic properties . This compound has been extensively studied for its potential therapeutic applications, particularly in the fields of neuroscience and behavioral science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Semax acetate is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

In industrial settings, the production of Semax acetate involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in powder form. The entire process is carried out under stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Semax acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Semax acetate has a wide range of scientific research applications, including:

    Neuroscience: It is used to study neuroprotection, neuroplasticity, and cognitive enhancement.

    Behavioral Science: It is employed in research on anxiety, depression, and stress-related disorders.

    Medicine: Semax acetate is investigated for its potential therapeutic effects in conditions such as stroke, traumatic brain injury, and neurodegenerative diseases.

    Industry: It is used in the development of neuroprotective agents and cognitive enhancers

Mechanism of Action

Semax acetate exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Semax acetate is unique compared to other peptide analogs of adrenocorticotropic hormone due to its specific sequence and properties. Similar compounds include:

Semax acetate stands out due to its specific sequence, which confers unique neuroprotective and cognitive-enhancing effects .

Properties

Molecular Formula

C39H55N9O12S

Molecular Weight

874.0 g/mol

IUPAC Name

acetic acid;(2S)-1-[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C37H51N9O10S.C2H4O2/c1-57-16-13-24(38)32(50)42-25(11-12-31(48)49)33(51)43-26(18-23-19-39-21-41-23)34(52)44-27(17-22-7-3-2-4-8-22)36(54)46-15-5-9-28(46)35(53)40-20-30(47)45-14-6-10-29(45)37(55)56;1-2(3)4/h2-4,7-8,19,21,24-29H,5-6,9-18,20,38H2,1H3,(H,39,41)(H,40,53)(H,42,50)(H,43,51)(H,44,52)(H,48,49)(H,55,56);1H3,(H,3,4)/t24-,25-,26?,27-,28-,29-;/m0./s1

InChI Key

SIUVGMURDLGHSO-MMTLCEBMSA-N

Isomeric SMILES

CC(=O)O.CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)NCC(=O)N4CCC[C@H]4C(=O)O)N

Canonical SMILES

CC(=O)O.CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)NCC(=O)N4CCCC4C(=O)O)N

Origin of Product

United States

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